molecular formula C6H12ClNO2 B096623 cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride CAS No. 18414-30-7

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

Cat. No.: B096623
CAS No.: 18414-30-7
M. Wt: 165.62 g/mol
InChI Key: LVBDVNLIEHCCTP-JBUOLDKXSA-N
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Description

cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a high-purity, research-grade chemical compound supplied as a white crystalline powder . This constrained amino acid is primarily recognized for its structural similarity to proline, which allows it to function as a valuable analogue in advanced drug design and biochemical research . Its unique cyclopentane backbone makes it a pivotal building block in the synthesis of peptidomimetics, helping to create structures with enhanced conformational stability and resistance to enzymatic degradation . In pharmaceutical research, this compound has been investigated for its potential neuroprotective properties and antioxidant activity, making it a candidate for studies targeting neurodegenerative diseases and oxidative stress . The mechanism of action for this compound involves its interaction as a ligand for specific biological receptors and enzymes, modulating their activity in research settings . It is typically characterized by a melting point of 199°C to 202°C and is soluble in water, facilitating its use in various experimental buffers and solutions . With a molecular formula of C6H14ClNO3 and a molecular weight of 183.63 g/mol, this product is offered with a high assay purity of 99% . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBDVNLIEHCCTP-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926072
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128110-37-2, 18414-30-7
Record name 2-Aminocyclopentane-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride
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Biological Activity

Cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride, commonly referred to as cispentacin, is a β-amino acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopentane ring with an amino group and a carboxylic acid, which contributes to its conformational rigidity and biological interactions. This article aims to explore the biological activity, synthesis, and applications of this compound.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies suggest it can protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which could lead to its use in developing new antibiotics or adjunct therapies .

The mechanism of action for this compound primarily involves its interaction with neurotransmitter receptors. As a β-amino acid, it influences protein folding and stability, modulating receptor activities associated with neurotransmission. This interaction is crucial for its potential therapeutic applications in neurology .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials: Simple precursors such as cyclopentene derivatives.
  • Hydrogenation: Conducted under controlled temperatures (20°C - 50°C) and pressures (1 - 10 atm), often using solvents like ethanol or methanol.
  • Purification: The product is purified through recrystallization or chromatography techniques.

Study on Neuroprotection

A study conducted by researchers explored the neuroprotective effects of this compound on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, supporting its potential use in neuroprotective therapies.

Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth effectively at concentrations ranging from 100 µg/mL to 500 µg/mL, suggesting its potential utility in antibiotic development .

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Characteristics
Cis-3-Amino-1-cyclopentanecarboxylic acidC6H12N2O2Different stereochemistry affecting activity
Trans-2-Amino-1-cyclopentanecarboxylic acidC6H12N2O2Distinct configuration leading to different properties
3-Aminocyclobutanecarboxylic acidC5H9NO2Smaller ring structure affecting reactivity

Scientific Research Applications

Pharmaceutical Applications

Building Block for Drug Synthesis
Cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride is utilized as a precursor in the synthesis of peptide analogues and other therapeutic agents. Its structural similarity to natural amino acids allows for the development of conformationally constrained analogues that can modulate neurotransmitter activity, particularly in the context of GABA (gamma-aminobutyric acid) receptor interactions.

Potential Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties, suggesting its potential application in treating neurodegenerative diseases. Preliminary studies have shown it might protect neuronal cells from damage, although further investigation is needed to elucidate the underlying mechanisms.

Antimicrobial Activity
Some studies have reported antimicrobial properties associated with this compound. This suggests its potential use in developing new antibiotics or antimicrobial agents.

Chemical Synthesis Applications

Synthesis of Heterocyclic Compounds
The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials with specific properties .

Peptide Synthesis
this compound is frequently used in peptide synthesis due to its ability to introduce rigidity into peptide chains. This property enhances the stability and specificity of the resulting peptides, making them more effective in therapeutic applications .

Mechanistic Studies

Molecular Interaction Studies
The compound's interactions with biological receptors have been studied to understand its pharmacological potential better. As a β-amino acid, it can influence protein folding and stability, which is crucial for modulating receptor activities.

X-ray Crystallography Insights
Studies utilizing X-ray crystallography have provided insights into the geometric isomers of related compounds, revealing important information about zwitterionic states and hydrogen bonding interactions. These findings are essential for designing biomimetic materials and optimizing drug interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloalkane-Based Analogues

cis-2-Amino-1-cyclohexanecarboxylic acid hydrochloride (CAS 57266-55-4)
  • Structure: Cyclohexane ring (six-membered) with cis-configuration of amino and carboxylic acid groups.
  • Molecular Weight: 181.63 g/mol (C₇H₁₄ClNO₂).
  • Key Differences : The larger cyclohexane ring introduces increased conformational flexibility compared to cyclopentane. This may reduce ring strain but lower binding affinity in biological systems due to less structural rigidity .
trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0)
  • Structure : Trans-configuration on a cyclohexane ring.
  • Molecular Weight: 143.18 g/mol (C₇H₁₃NO₂).
  • Key Differences : The trans configuration results in a higher melting point (274–278°C) due to tighter crystal packing. This stereochemical difference can significantly alter interactions with chiral biological targets .

Substituent-Modified Derivatives

Ethyl cis-2-amino-1-cyclopentanecarboxylate hydrochloride (CAS 142547-15-7)
  • Structure : Ethyl ester replaces the carboxylic acid group.
  • Molecular Weight: 193.67 g/mol (C₈H₁₆ClNO₂).
  • Key Differences : The ester group increases lipophilicity, improving membrane permeability but reducing water solubility. This derivative is often used in prodrug design .
cis-2-Amino-2-methylcyclopentanecarboxylic acid hydrochloride (CAS 156292-34-1)
  • Structure : Methyl group at C2 on the cyclopentane ring.
  • Molecular Weight: 179.64 g/mol (C₇H₁₄ClNO₂).
  • This modification is explored in structure-activity relationship (SAR) studies .

Ring-Unsaturated and Larger Ring Analogues

cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride (CAS 142035-00-5)
  • Structure : Cyclohexene ring with a double bond between C3 and C4.
  • Molecular Weight: 177.63 g/mol (C₇H₁₂ClNO₂).
  • Key Differences : The double bond rigidifies the ring, mimicking aromatic systems. This can enhance π-π interactions in drug-receptor binding .
CIS-2-AMINO-CYCLOHEPTANECARBOXYLIC ACID (CAS 42418-83-7)
  • Structure : Seven-membered cycloheptane ring.
  • Molecular Weight: 157.21 g/mol (C₈H₁₅NO₂).

Stereoisomers and Positional Isomers

(1R,3S)-3-Aminocyclopentanecarboxylic acid (CAS 71830-08-5)
  • Structure: Amino group at C3 instead of C2.
  • Molecular Weight: 129.15 g/mol (C₆H₁₁NO₂).
  • Key Differences: The shifted amino group alters hydrogen-bonding patterns, impacting solubility (mp 172.1°C) and biological activity .
(1S,2R)-2-Aminocyclopentane-1-carboxylic acid hydrate hydrochloride
  • Structure : Hydrate form of the target compound.
  • Molecular Weight : 165.62 g/mol + ½H₂O.
  • Key Differences : The hemihydrate form (CAS 212755-84-5) has slightly altered solubility and stability, critical for formulation in aqueous drug delivery systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature(s)
cis-2-Amino-1-cyclopentanecarboxylic acid HCl 212755-84-5 C₆H₁₂ClNO₂ 165.62 199–202 Cyclopentane core, cis-configuration
cis-2-Amino-1-cyclohexanecarboxylic acid HCl 57266-55-4 C₇H₁₄ClNO₂ 181.63 N/A Six-membered ring, increased flexibility
trans-2-Amino-1-cyclohexanecarboxylic acid 5691-19-0 C₇H₁₃NO₂ 143.18 274–278 Trans-configuration, high mp
Ethyl cis-2-amino-1-cyclopentanecarboxylate HCl 142547-15-7 C₈H₁₆ClNO₂ 193.67 N/A Ester derivative, lipophilic
cis-2-Amino-2-methylcyclopentanecarboxylic acid HCl 156292-34-1 C₇H₁₄ClNO₂ 179.64 N/A Methyl group for steric effects
(1R,3S)-3-Aminocyclopentanecarboxylic acid 71830-08-5 C₆H₁₁NO₂ 129.15 172.1 Amino group at C3

Research and Application Insights

  • Synthesis Challenges: The target compound and its analogues often require stereoselective synthesis to avoid cis/trans mixtures, as seen in ammonolysis reactions .
  • Biological Relevance : Cyclopentane derivatives are favored in drug design for mimicking peptide bonds while resisting enzymatic degradation .
  • Safety Profiles : The hydrochloride form of the target compound is hazardous (causes eye/skin damage), whereas ester derivatives may have reduced acute toxicity but higher environmental persistence .

Preparation Methods

Reaction Mechanism and Key Steps

The most well-documented method for synthesizing cis-2-amino-1-cyclopentanecarboxylic acid hydrochloride involves a two-step stereochemical inversion process starting from trans-1-amino-2-hydroxycyclopentane derivatives. The reaction proceeds via:

  • Acid-catalyzed epimerization : Treatment of the trans isomer with a strong acid (e.g., H<sub>2</sub>SO<sub>4</sub> or methanesulfonic acid) induces inversion of the hydroxy group’s configuration.

  • Hydrolysis and salt formation : The intermediate is hydrolyzed under controlled conditions, followed by hydrochlorination to yield the final product.

The stereochemical outcome is governed by the acid’s ability to protonate the hydroxyl group, facilitating a Walden inversion. This method achieves >99.5% enantiomeric excess (ee) when starting from optically pure trans precursors.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

ParameterOptimal RangeImpact on Reaction
Acid concentration80–100% H<sub>2</sub>SO<sub>4</sub>Higher concentrations accelerate inversion but risk decomposition
Temperature80–120°CElevated temperatures reduce reaction time but require precise thermal control
Reaction time3–20 hoursProlonged heating ensures complete conversion but may degrade product

For example, heating trans-1-amino-2-hydroxycyclopentane with concentrated H<sub>2</sub>SO<sub>4</sub> at 120°C for 3 hours achieves 84% yield of the cis hydrochloride salt.

Purification and Crystallization Techniques

Solvent Extraction and Decolorization

Post-reaction, the mixture is neutralized with NaOH to pH 11–13, and the product is extracted using methylene chloride (CH<sub>2</sub>Cl<sub>2</sub>) at 30–35°C. Decolorization with activated carbon removes impurities, while anhydrous MgSO<sub>4</sub> ensures solvent dryness.

Crystallization for Enhanced Purity

Crystallization is achieved by adding heptane to the concentrated CH<sub>2</sub>Cl<sub>2</sub> extract at 40°C, followed by cooling to 0–5°C. This step yields white crystalline solids with >99.5% purity.

Table 1: Crystallization Conditions and Outcomes

Solvent SystemCooling RatePurity (%)Yield (%)
CH<sub>2</sub>Cl<sub>2</sub>/Heptane0.5°C/min99.584
Ethanol/Water1.0°C/min98.278

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial processes often employ continuous flow reactors to maintain consistent temperature and mixing, reducing side reactions. A typical setup involves:

  • Reactor configuration : Tubular reactor with acid-resistant lining.

  • Residence time : 20–30 minutes at 100°C.

  • Throughput : 50–100 kg/day with 82–85% yield.

Waste Management and Cost Efficiency

The use of recyclable solvents (e.g., CH<sub>2</sub>Cl<sub>2</sub>) and in-situ neutralization minimizes waste. Energy consumption is reduced by 30% compared to batch processes due to optimized heat exchange.

Comparative Analysis of Synthetic Routes

Acid-Catalyzed Inversion vs. Cyclization of Aminonitriles

While the acid-catalyzed method dominates industrial production, alternative routes like cyclopentanone aminonitrile hydrolysis face challenges:

MethodYield (%)Purity (%)Scalability
Acid-catalyzed inversion8499.5High
Aminonitrile hydrolysis6595Moderate

The aminonitrile route requires harsh cyanide reagents, complicating large-scale synthesis.

Quality Control and Analytical Validation

Enantiomeric Purity Assessment

Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) resolves enantiomers, while optical rotation ([α]<sub>D</sub><sup>25</sup> = -65° for the (1S,2R)-isomer) confirms configuration.

Hydration State Analysis

Karl Fischer titration verifies the hemihydrate form, ensuring batch-to-batch consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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